6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1045855-91-1
VCID: VC2287550
InChI: InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)9-7-11-10(16-8-9)5-6-15-11/h5-8,15H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3)N=C2
Molecular Formula: C13H17BN2O2
Molecular Weight: 244.1 g/mol

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine

CAS No.: 1045855-91-1

Cat. No.: VC2287550

Molecular Formula: C13H17BN2O2

Molecular Weight: 244.1 g/mol

* For research use only. Not for human or veterinary use.

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine - 1045855-91-1

Specification

CAS No. 1045855-91-1
Molecular Formula C13H17BN2O2
Molecular Weight 244.1 g/mol
IUPAC Name 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)9-7-11-10(16-8-9)5-6-15-11/h5-8,15H,1-4H3
Standard InChI Key LVVACKKTPDWXJM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3)N=C2
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3)N=C2

Introduction

Chemical Structure and Properties

Structural Features

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine consists of a pyrrolo[3,2-b]pyridine core with a pinacol boronic ester group at the 6-position. The pyrrolo[3,2-b]pyridine system comprises a pyridine ring fused with a pyrrole ring, creating a bicyclic heterocyclic structure. The pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group is attached to the pyridine portion of this fused ring system. This arrangement results in a molecule with multiple sites for potential chemical modifications, particularly through the reactive boronic ester functionality.

Physical and Chemical Properties

The physical and chemical properties of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine are summarized in the following table:

PropertyValueSource
Chemical FormulaC₁₃H₁₇BN₂O₂
Molecular Weight244.1 g/mol
CAS Number1045855-91-1
MDL NumberMFCD09859120
Physical StateSolid (inferred)-
Storage ConditionsRoom temperature
Hazard ClassificationIrritant
Product FamilyProtein Degrader Building Blocks

The compound contains a boronic ester functional group, which is generally susceptible to hydrolysis under basic conditions, yielding the corresponding boronic acid. The nitrogen atoms in the heterocyclic core can participate in hydrogen bonding and serve as sites for protonation or deprotonation depending on the pH of the environment. The pyrrole N-H bond can undergo N-substitution reactions, providing additional opportunities for structural modification.

Synthesis and Preparation Methods

General Synthetic Approaches

Applications and Research Significance

Role in Protein Degrader Development

The classification of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine as a "Protein Degrader Building Block" points to its significance in the field of targeted protein degradation . Targeted protein degradation has emerged as a promising therapeutic strategy that involves the design of molecules capable of promoting the selective degradation of disease-causing proteins. These molecules, known as proteolysis-targeting chimeras (PROTACs) or molecular glues, typically consist of a protein-binding moiety connected to a ligand that recruits components of the cell's protein degradation machinery.

The pyrrolo[3,2-b]pyridine scaffold may serve as a protein-binding component in these bifunctional molecules, while the boronic ester provides a reactive site for chemical elaboration and linker attachment. The development of such protein degraders represents a significant advance in drug discovery, potentially offering advantages over traditional inhibitor-based approaches, including the ability to target proteins previously considered "undruggable."

Synthetic Utility in Medicinal Chemistry

The boronic ester functionality in 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine makes it particularly valuable in medicinal chemistry as a versatile intermediate for cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of organoboron compounds with aryl halides or triflates, is one of the most widely used methods for forming carbon-carbon bonds in pharmaceutical synthesis.

Through such reactions, the compound can be transformed into a diverse array of derivatives with potentially enhanced biological activities. The pyrrolo[3,2-b]pyridine core itself is a privileged structure in medicinal chemistry, appearing in compounds with various biological activities including kinase inhibition, anti-inflammatory, and anticancer properties.

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